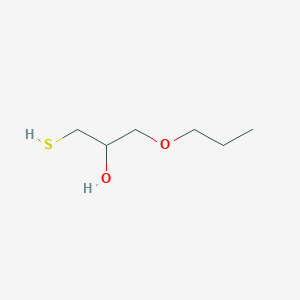
1-Propoxy-3-sulfanylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxy-3-sulfanylpropan-2-OL is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH), a sulfanyl group (-SH), and a propoxy group (-OCH2CH2CH3) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propoxy-3-sulfanylpropan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-propanol with hydrogen sulfide in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures efficient production and high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-Propoxy-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
1-Propoxy-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Propoxy-3-sulfanylpropan-2-OL involves its interaction with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Propoxy-2-propanol: Similar structure but lacks the sulfanyl group.
1-Propoxy-3-propanol: Similar structure but lacks the sulfanyl group.
3-Mercapto-1-propanol: Similar structure but lacks the propoxy group.
Uniqueness
1-Propoxy-3-sulfanylpropan-2-OL is unique due to the presence of both the propoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
111532-32-2 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-propoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C6H14O2S/c1-2-3-8-4-6(7)5-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
IDDQJCWCDUYIIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


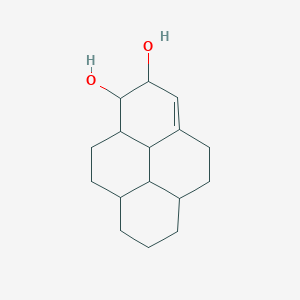
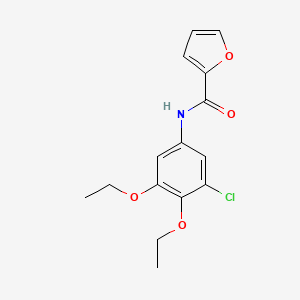
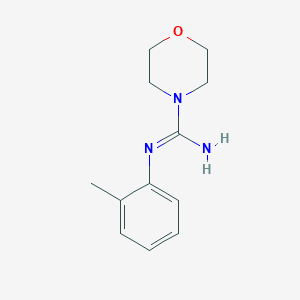

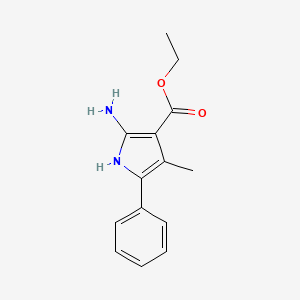
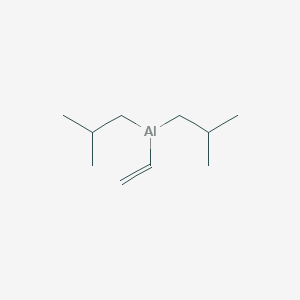
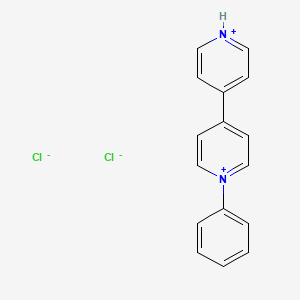

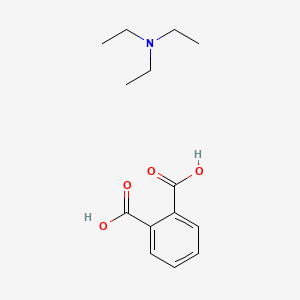
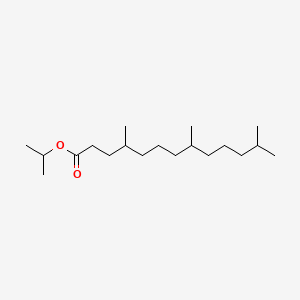

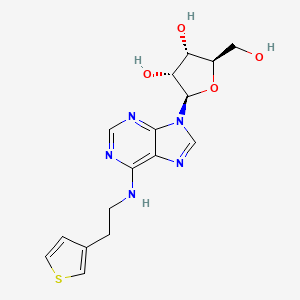
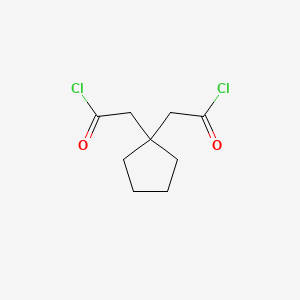
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
